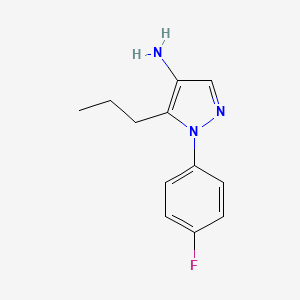

![molecular formula C18H26B2O4S2 B1444341 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene CAS No. 924894-85-9](/img/structure/B1444341.png)

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

概要

説明

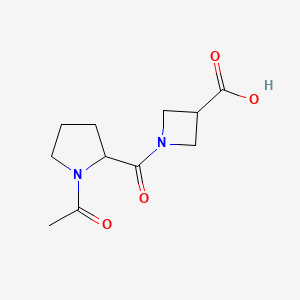

The compound contains two boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a thieno[3,2-b]thiophene core. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Thieno[3,2-b]thiophene is a sulfur-containing heterocycle and is often used in the synthesis of conjugated polymers for organic electronics .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the thieno[3,2-b]thiophene core. The boronic ester groups may add some steric bulk .Chemical Reactions Analysis

Boronic esters are known to participate in various types of cross-coupling reactions, such as Suzuki-Miyaura cross-coupling . The thieno[3,2-b]thiophene core may undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. Boronic esters are typically stable under normal conditions but can hydrolyze to form boronic acids .科学的研究の応用

Polymer Synthesis

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is utilized in the synthesis of deeply colored polymers. These polymers, such as P1–P4, exhibit significant molecular weights, solubility in common organic solvents, and potential applications in optoelectronic devices (Welterlich, Charov & Tieke, 2012).

Organic Semiconductor Design

This compound has been used in the design of organic semiconductors. A notable example is its use in creating a semiconductor that can be doped by protonic acid in both solution and solid-state, yielding enhanced electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).

Electrochromic Properties

In the field of electrochemistry, this compound contributes to the development of electrochromic conducting polymers. These polymers are characterized by low redox switching potentials and stability in the conducting state, making them suitable for applications in electrochromic devices (Sotzing, Reynolds & Steel, 1996).

Optical and Electronic Material Development

The compound is instrumental in tailoring the optoelectronic properties of various polymers. For instance, it's used in homopolymers with different electron acceptor moieties to achieve broad spectral absorptions and low-lying molecular orbitals, which are crucial for optoelectronic applications (Goker, Sarigul & Toppare, 2020).

作用機序

Target of Action

It is used as a charge transport material in field effect transistors . The high carrier mobility of this compound is due to the conjugation of the fused ring system and the high concentration of sulfur atoms .

Mode of Action

The compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .

Biochemical Pathways

It is known that the compound is involved in the synthesis of poly(phenylenevinylene) for 2d semiconducting materials, through aldol condensation .

Pharmacokinetics

The boronic acid ester group improves the solubility and also enhances the charge transport properties .

Result of Action

The result of the compound’s action is the formation of covalent organic frameworks (COFs) used as porous materials and semiconducting polymers . These COFs synthesized from the compound are ideal for post-functionalization after the polymer network is formed .

Action Environment

It is known that the compound has a melting point of 290-294°c and a predicted boiling point of 5010±450 °C . It is stored at 2-8°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWCRHWJNFQUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26B2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730346 | |

| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924894-85-9 | |

| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)